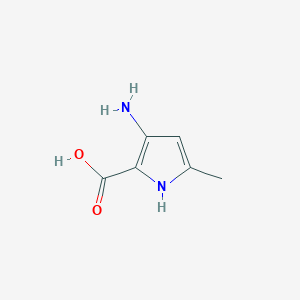![molecular formula C5H8N2O2 B11923219 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxa-1-azonia-2-azanidabicyclo[330]octan-4-one is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one typically involves the condensation of L-Proline with chloral. This reaction forms a trichloromethyl-substituted bicyclic structure, which is then further processed to yield the desired compound . The reaction conditions often include the use of solvents like toluene and specific temperature controls to ensure the proper formation of the bicyclic ring system .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially opening the ring or altering substituents.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures with fewer substituents.
Aplicaciones Científicas De Investigación
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one has several scientific research applications:
Chemistry: It serves as a valuable precursor for synthesizing enantiomerically pure C- and N-protected α-alkyl prolines.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which 3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
1-aza-3-oxabicyclo[3.3.0]octan-4-one:
Uniqueness
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H8N2O2 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one |
InChI |
InChI=1S/C5H8N2O2/c8-5-4-2-1-3-7(4)6-9-5/h4,7H,1-3H2 |
Clave InChI |
JIULEVIXGXYUHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(=O)O[N-][NH+]2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



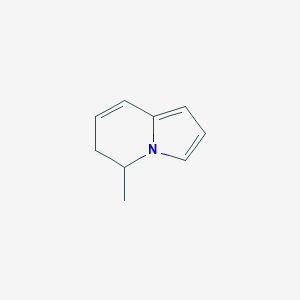
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

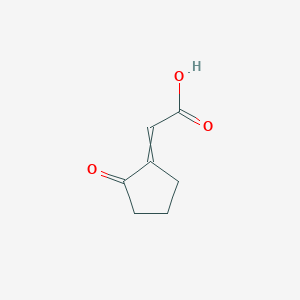
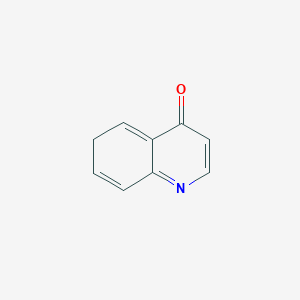
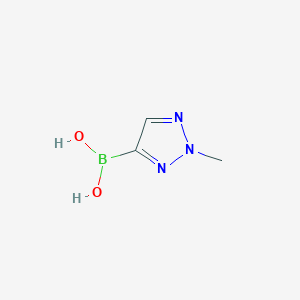
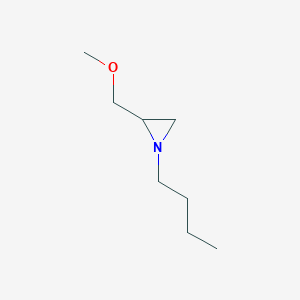
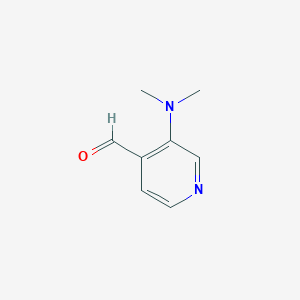
![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)

